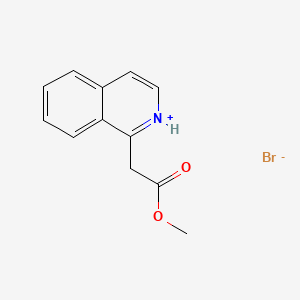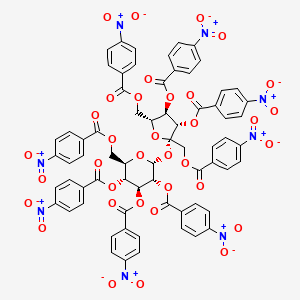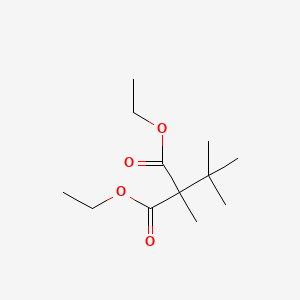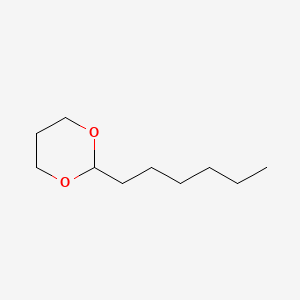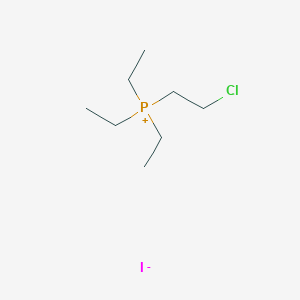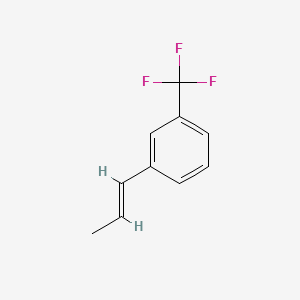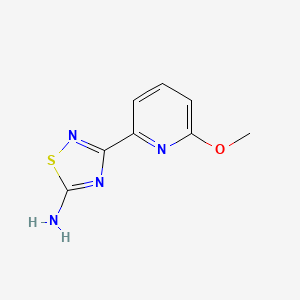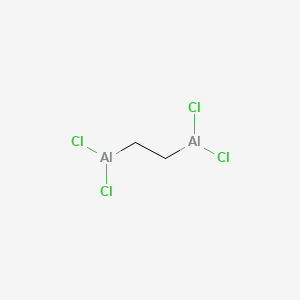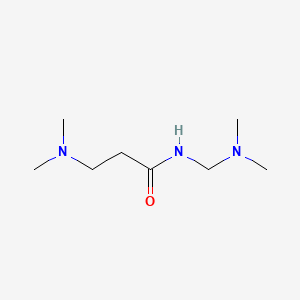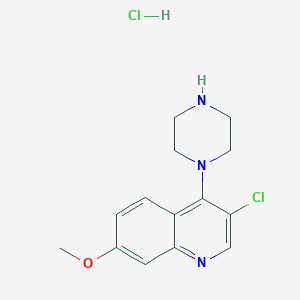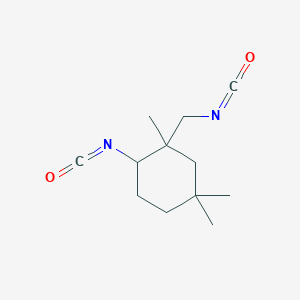
2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .
Métodos De Preparación
The synthesis of 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane typically involves the phosgenation of the corresponding diamines. This process includes the reaction of diamines with phosgene to form carbamic acid chlorides, which are then thermally cleaved to produce the desired isocyanate . Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ureas or amines.
Reduction: Reduction reactions typically yield amines.
Aplicaciones Científicas De Investigación
2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is utilized in various scientific research applications:
Chemistry: It is used in the synthesis of polyurethanes and other polymers.
Biology: It serves as a cross-linking agent in the preparation of bioconjugates.
Medicine: Research explores its potential in drug delivery systems.
Industry: It is widely used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl, amine, or thiol groups to form stable urethane, urea, or thiourea linkages. This reactivity is exploited in polymerization processes and cross-linking reactions .
Comparación Con Compuestos Similares
Similar compounds include:
1,3-Bis(1-isocyanato-1-methylethyl)benzene: Known for its use in high-performance coatings.
Isophorone diisocyanate: Used in the production of flexible foams and elastomers.
Hexamethylene diisocyanate: Commonly used in automotive coatings. 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which imparts specific mechanical properties to the polymers it forms.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2/c1-11(2)5-4-10(14-9-16)12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 |
Clave InChI |
CXXVUOXMCZDCOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1)(C)CN=C=O)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


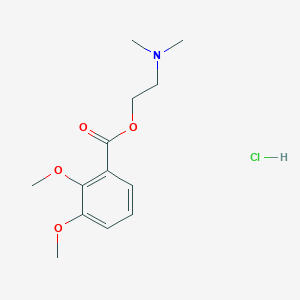
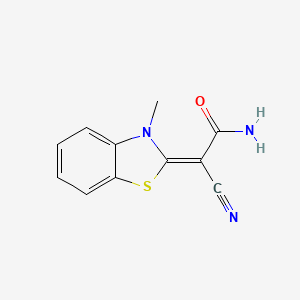
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

